molecular formula C16H22ClNO2 B6103241 4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride

Cat. No. B6103241
M. Wt: 295.80 g/mol
InChI Key: FMDRHQAZSIMVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DMXB-A, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is found in the central nervous system and plays a crucial role in cognitive function, learning, and memory. DMXB-A has become an important tool in the field of neuroscience research due to its ability to selectively activate α7nAChR without affecting other nicotinic receptors.

Mechanism of Action

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride selectively activates α7nAChR by binding to the receptor's orthosteric site, which is located in the extracellular domain. This binding triggers a conformational change in the receptor that leads to the opening of an ion channel, allowing the influx of calcium ions into the cell. This calcium influx activates various signaling pathways that are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the brain. It increases the release of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. This compound has been shown to improve synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to stimuli. Furthermore, this compound has anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has several advantages for lab experiments. It is a selective agonist of α7nAChR, which allows for the specific activation of this receptor without affecting other nicotinic receptors. It has a high affinity for the receptor, which allows for a low concentration to be used in experiments. This compound has also been shown to be stable and soluble in water. However, this compound has some limitations, including its high cost and limited availability. It also has a short half-life, which requires frequent administration in experiments.

Future Directions

For research include investigating the effects of 4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride on different brain regions and cell types, as well as its potential therapeutic applications in various neurological and psychiatric disorders. Furthermore, the development of new α7nAChR agonists with improved pharmacological properties may lead to the discovery of new therapies for cognitive impairment and other brain disorders.

Synthesis Methods

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride can be synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with propargyl bromide, followed by the reaction of the resulting product with morpholine. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain this compound in its hydrochloride salt form. The synthesis method has been optimized to improve the yield and purity of this compound, making it a reliable tool for research purposes.

Scientific Research Applications

4-[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively used in neuroscience research to investigate the role of α7nAChR in various physiological and pathological conditions. It has been shown to improve cognitive function, learning, and memory in animal models of Alzheimer's disease, schizophrenia, and traumatic brain injury. This compound has also been used to study the effects of nicotine on the brain and to develop new therapies for nicotine addiction. Furthermore, this compound has been used to investigate the role of α7nAChR in inflammation, pain, and immune function.

properties

IUPAC Name

4-[4-(3,4-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2.ClH/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDRHQAZSIMVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC#CCN2CCOCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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